molecular formula C9H7NO B13558308 2-(2-Oxoethyl)benzonitrile

2-(2-Oxoethyl)benzonitrile

Katalognummer: B13558308
Molekulargewicht: 145.16 g/mol
InChI-Schlüssel: YNCKQFODQLBDRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Oxoethyl)benzonitrile is an organic compound with the molecular formula C9H7NO. It is characterized by the presence of a nitrile group (-CN) and a ketone group (-CO-) attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2-Oxoethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of o-tolunitrile with methyl 2-bromobenzoate in the presence of a base such as sodium hydride in anhydrous dimethylformamide (DMF) or dioxane. The reaction mixture is typically refluxed under a nitrogen atmosphere to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturers and may involve variations of the synthetic routes mentioned above.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Oxoethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of benzylamine derivatives.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted benzonitriles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the nitrile group.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2-Oxoethyl)benzonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Oxoethyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their structure and function. The ketone group can participate in nucleophilic addition reactions, further modifying the activity of the compound. These interactions can affect various biochemical pathways, making the compound of interest in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-Oxoethyl)benzonitrile is unique due to the presence of both a nitrile and a ketone group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C9H7NO

Molekulargewicht

145.16 g/mol

IUPAC-Name

2-(2-oxoethyl)benzonitrile

InChI

InChI=1S/C9H7NO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,6H,5H2

InChI-Schlüssel

YNCKQFODQLBDRQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CC=O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.